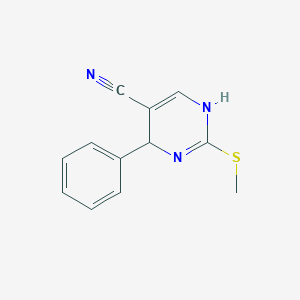
2-(Methylsulfanyl)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted benzaldehydes with thiourea and other reagents under specific conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in an industrial setting.
化学反应分析
Types of Reactions
2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The phenyl and methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
科学研究应用
2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators like prostaglandins and cytokines, contributing to its anti-inflammatory properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
2-Amino-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile: Similar structure but with an amino group instead of a methylthio group.
2-(Methylthio)-4-(4-chlorophenyl)-1,4-dihydropyrimidine-5-carbonitrile: Contains a chlorophenyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of the methylthio group in 2-(Methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile distinguishes it from other similar compounds. This group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its applications and potential effects .
属性
CAS 编号 |
89079-59-4 |
|---|---|
分子式 |
C12H11N3S |
分子量 |
229.30 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4-phenyl-1,4-dihydropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N3S/c1-16-12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8,11H,1H3,(H,14,15) |
InChI 键 |
RSFCZXOGPDZMHO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(C(=CN1)C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


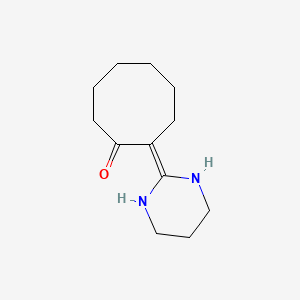
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
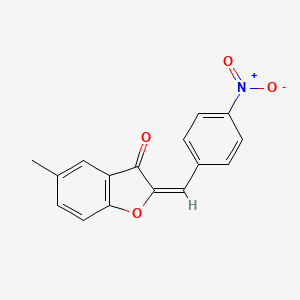
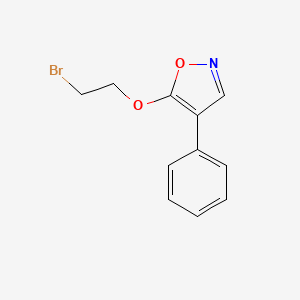
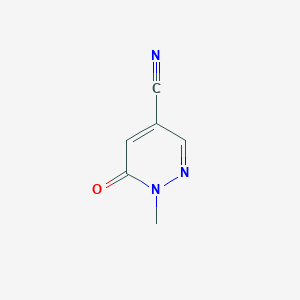
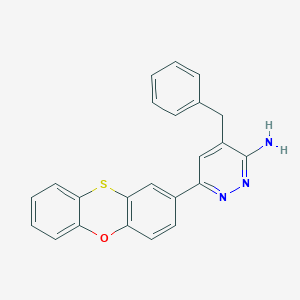
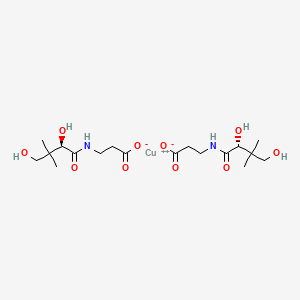
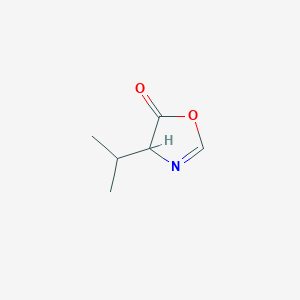
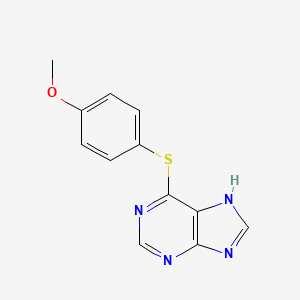
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
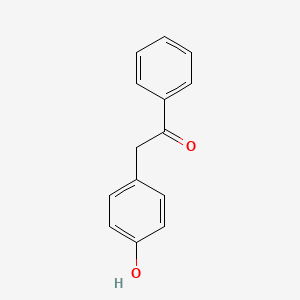
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
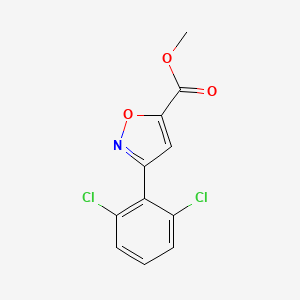
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
